rac-Nicotine-d3
rac-Nicotine-d3
(±)-Nicotine-d3 is intended for use as an internal standard for the quantification of (±)-nicotine by GC- or LC-mass spectrometry. (±)-Nicotine is the racemic mixture of the dominant alkaloid found in tobacco plants. It acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs; Kis = 481 and 11.1 nM for α3β4 and α4β2 subtypes, respectively) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present.
Labelled rac-Nicotine. A metabolite of Nicotine, which is a potent parasympathomimetic stimulant.
Labelled rac-Nicotine. A metabolite of Nicotine, which is a potent parasympathomimetic stimulant.
Brand Name:
Vulcanchem
CAS No.:
69980-24-1
VCID:
VC21340082
InChI:
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1D3
SMILES:
CN1CCCC1C2=CN=CC=C2
Molecular Formula:
C10H11N2D3
Molecular Weight:
165.25 g/mol
rac-Nicotine-d3
CAS No.: 69980-24-1
VCID: VC21340082
Molecular Formula: C10H11N2D3
Molecular Weight: 165.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | (±)-Nicotine-d3 is intended for use as an internal standard for the quantification of (±)-nicotine by GC- or LC-mass spectrometry. (±)-Nicotine is the racemic mixture of the dominant alkaloid found in tobacco plants. It acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs; Kis = 481 and 11.1 nM for α3β4 and α4β2 subtypes, respectively) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present. Labelled rac-Nicotine. A metabolite of Nicotine, which is a potent parasympathomimetic stimulant. |
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CAS No. | 69980-24-1 |
Product Name | rac-Nicotine-d3 |
Molecular Formula | C10H11N2D3 |
Molecular Weight | 165.25 g/mol |
IUPAC Name | 3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine |
Standard InChI | InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1D3 |
Standard InChIKey | SNICXCGAKADSCV-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2 |
SMILES | CN1CCCC1C2=CN=CC=C2 |
Canonical SMILES | CN1CCCC1C2=CN=CC=C2 |
Appearance | Light Yellow Oil |
Purity | > 95% |
Quantity | Milligrams-Grams |
Related CAS | 54-11-5 (unlabelled) |
Synonyms | rac-Nicotine-d3; 3-[1-(Methyl-d3)-2-pyrrolidinyl]pyridine; (±)-Nicotine-d3; (±)-3-[1-(Methyl-d3)-2-pyrrolidinyl)pyridine; (R,S)-Nicotine-d3; (±)-Nicotine-d3; 1-(Methyl-d3)-2-(3-pyridyl)pyrrolidine; DL-Nicotine-d3 |
Tag | Nicotine |
PubChem Compound | 10630878 |
Last Modified | Aug 15 2023 |
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